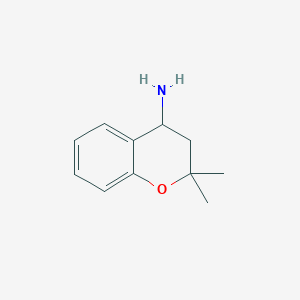

2,2-Dimethyl-chroman-4-ylamine

Descripción general

Descripción

2,2-Dimethyl-chroman-4-ylamine is an organic compound with the chemical formula C13H17NO. It is a colorless to pale yellow liquid with a benzene hydrocarbon aroma . This compound is known for its unique structure, which includes a chroman ring system substituted with a dimethyl group and an amine group at the 4-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common preparation method for 2,2-Dimethyl-chroman-4-ylamine involves the hydrogenation reaction of the benzene ring. The specific steps are as follows :

- In a reaction vessel, 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one and an amination reagent (such as ammonia or methylamine) are added.

- The mixture is subjected to hydrogenation under high pressure and temperature, typically using a palladium or platinum catalyst.

- The reaction proceeds to form this compound as the primary product.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-chroman-4-ylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chromanones or quinones.

Reduction: Reduction reactions can convert the chroman ring to more saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Chromanones or quinones.

Reduction: Saturated chroman derivatives.

Substitution: Various substituted amines and derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Lead Compound Development

2,2-Dimethyl-chroman-4-ylamine serves as a lead compound in the development of new therapeutic agents. Its structural properties allow for modifications aimed at enhancing efficacy against specific biological targets. Research has indicated its potential applications in treating various conditions:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can significantly reduce inflammatory markers in animal models of acute inflammation.

- Neurotransmitter Modulation : Due to its structural similarity to other chroman derivatives, it may influence neurotransmitter systems involved in pain perception and inflammation reduction.

The compound exhibits several biological activities critical for its application in pharmacology:

- Analgesic Properties : Its interaction with neurotransmitter receptors suggests potential use in pain relief therapies.

- Antioxidant Activity : Related compounds have demonstrated significant antioxidant properties, indicating that this compound may also possess similar capabilities.

Case Studies

Several studies document the applications of this compound:

- Anti-inflammatory Research : A study conducted on animal models demonstrated that treatment with this compound resulted in a marked reduction in symptoms associated with inflammation compared to control groups.

- Neuropharmacology Studies : Research focusing on neurotransmitter interactions highlighted that derivatives of chroman compounds could modulate pain pathways effectively.

- Proteomics Applications : The compound is utilized in proteomics research to study protein interactions and functions, showcasing its versatility beyond medicinal chemistry.

Mecanismo De Acción

The mechanism by which 2,2-Dimethyl-chroman-4-ylamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is believed to result from the inhibition of key enzymes involved in fungal cell wall synthesis . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to the death of the fungal cells.

Comparación Con Compuestos Similares

Similar Compounds

2,2-Dimethyl-2H-chromene derivatives: These compounds share a similar chroman ring structure but differ in their substituents and functional groups.

Chroman-4-one derivatives: These compounds have a similar core structure but with different functional groups at the 4-position.

Uniqueness

2,2-Dimethyl-chroman-4-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group at the 4-position allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.

Actividad Biológica

2,2-Dimethyl-chroman-4-ylamine, a derivative of chromanone, has garnered attention in recent research due to its diverse biological activities. This compound, with the chemical formula C13H17NO, is characterized by its ability to interact with various biological targets, leading to significant pharmacological effects. This article outlines the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins involved in critical cellular processes. Notably, it has been shown to inhibit key enzymes such as:

- Superoxide Dismutase : Modulates oxidative stress responses.

- Catalase : Influences cellular redox state.

- Pteridine Reductase-1 : Implicated in antiparasitic activity.

These interactions suggest that the compound can affect pathways related to inflammation, neurotransmission, and cancer cell proliferation.

Cellular Effects

At the cellular level, this compound exhibits various effects:

- Neuroprotection : Enhances the expression of neuroprotective genes in neuronal cells.

- Apoptosis Induction : In cancer cells, it activates pro-apoptotic signaling pathways, leading to cell death.

- Gene Expression Modulation : Alters the expression levels of genes associated with cell survival and apoptosis (e.g., up-regulating P53 and Bax while down-regulating Bcl-2 and CDK4) .

Metabolic Pathways

The compound undergoes metabolism primarily via liver enzymes such as cytochrome P450. This metabolic process generates various metabolites that can further influence cellular activities. For instance, it enhances the activity of antioxidant enzymes, thereby reducing oxidative stress within cells.

Dosage Effects

Research indicates that dosage significantly impacts the biological effects of this compound:

- Low Doses : Protective effects against oxidative stress and inflammation.

- High Doses : Potential toxic effects including liver damage and neurotoxicity due to disruption of cellular homeostasis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | Effect | Reference |

|---|---|---|

| Prostate Cancer | Induces apoptosis | |

| Colon Cancer | Down-regulates anti-apoptotic genes | |

| Breast Cancer | Up-regulates pro-apoptotic genes |

These findings highlight the potential for developing therapeutic agents based on this compound for cancer treatment.

In Vivo Studies

Animal model studies have revealed:

- Protective Effects : At low doses, it reduces oxidative stress markers.

- Toxicity Risks : At high doses, it leads to significant liver damage and neurotoxicity.

Q & A

Basic Questions

Q. What are the established synthetic methodologies for 2,2-Dimethyl-chroman-4-ylamine, and how can reaction parameters be optimized for higher yields?

- Methodology :

- Organocatalytic annulation : Utilize diethylamine as a catalyst for [4+2] cyclization reactions, as demonstrated in chromene derivatives .

- Decarboxylative synthesis : Apply doubly decarboxylative strategies under inert atmospheres to stabilize intermediates, with yields influenced by solvent polarity (e.g., DMF vs. THF) and reaction time .

- Optimization : Screen catalysts (e.g., chiral amines), adjust stoichiometry (1.5–2.0 equiv. of nucleophiles), and monitor reaction progress via TLC or HPLC.

Q. What analytical techniques are essential for confirming the structural identity of this compound in synthetic batches?

- Methodology :

- NMR spectroscopy : Use H and C NMR to verify methyl group multiplicity (δ 1.2–1.5 ppm for geminal dimethyl) and chroman ring conformation .

- HPLC-MS : Pair reverse-phase chromatography with high-resolution mass spectrometry to assess purity (>95%) and detect trace byproducts .

- Polarimetry : Confirm enantiomeric excess (if applicable) using chiral columns or derivatization with optically pure reagents .

Q. What are the key stability considerations for storing this compound to prevent degradation?

- Methodology :

- Storage : Keep in sealed, amber glass containers under nitrogen to minimize oxidation. Maintain temperatures between 2–8°C in dry environments (relative humidity <30%) .

- Handling : Avoid prolonged exposure to light or acidic/basic conditions, which may induce ring-opening reactions .

Advanced Research Questions

Q. How can researchers address discrepancies in the reported reactivity of this compound under varying catalytic conditions?

- Methodology :

- Controlled replication : Repeat experiments using identical substrates and catalysts (e.g., compare diethylamine vs. proline-derived organocatalysts) to isolate variables .

- Kinetic profiling : Conduct time-resolved NMR or in-situ IR to monitor intermediate formation and identify rate-limiting steps .

- Data validation : Cross-reference findings with NIST-standardized spectral libraries or crystallographic data to resolve structural ambiguities .

Q. What experimental design considerations are critical when investigating the stereochemical stability of this compound in solution?

- Methodology :

- Solvent effects : Test polar aprotic solvents (e.g., acetonitrile) to stabilize transition states and reduce racemization .

- Temperature control : Perform kinetic studies at 25°C and 40°C to assess thermal epimerization risks .

- Chiral analysis : Use circular dichroism (CD) or chiral shift reagents to quantify enantiomeric ratios over time .

Q. How should researchers design studies to elucidate the metabolic pathways of this compound in biological systems?

- Methodology :

- Isotopic labeling : Synthesize C-labeled analogs for tracking metabolic fate via LC-MS/MS in hepatocyte assays .

- Enzyme inhibition assays : Screen cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolic enzymes .

- In silico modeling : Apply molecular docking to predict binding interactions with metabolic enzymes, validated by in vitro data .

Q. Data Contradiction Analysis

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Meta-analysis : Aggregate data from peer-reviewed journals (excluding non-academic sources) and apply statistical weighting for sample size and assay type .

- Dose-response validation : Re-test disputed activity ranges (e.g., IC values) using standardized cell lines (e.g., HEK293 vs. HeLa) .

- Structural verification : Confirm compound identity in conflicting studies via independent synthesis and characterization .

Propiedades

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTIIIRGSQEQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2O1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571719 | |

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220634-41-3 | |

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.